2-Amino-6-chlorobenzoic acid

Catalog No.
S561971
CAS No.
2148-56-3
M.F
C7H6ClNO2
M. Wt
171.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-chlorobenzoic acid

Researchers synthesizing quinazolinone-based APIs often encounter regioisomeric mixtures when using 2-amino-4- or 5-chlorobenzoic acids. 2-Amino-6-chlorobenzoic acid (CAS 2148-56-3) provides the exact ortho-substitution for regiocontrolled cyclization.

  • Regiospecific ortho-chloro at 6-position directs exclusive quinazolinone cyclization; no regioisomers.
  • Lower melting point enables mild thermal conditions, protecting sensitive groups.
  • High ethanol solubility increases reactor loading and simplifies solvent recovery.
  • Available from stock for rapid global shipment.

CAS Number

2148-56-3

Product Name

2-Amino-6-chlorobenzoic acid

IUPAC Name

2-amino-6-chlorobenzoic acid

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

InChI

InChI=1S/C7H6ClNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11)

InChI Key

SZCPTRGBOVXVCA-UHFFFAOYSA-N

Synonyms

2-amino-6-chlorobenzoic acid, 6CABA cpd

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)N

The exact mass of the compound 2-Amino-6-chlorobenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17189. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g

2-Amino-6-chlorobenzoic acid (CAS 2148-56-3) is a chlorinated derivative of anthranilic acid, serving as a critical intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its molecular structure, featuring an ortho-amino group and an ortho-chloro substituent relative to the carboxylic acid, imparts distinct reactivity that is leveraged for creating complex organic molecules with specific biological activities. This compound is frequently employed in the development of anti-inflammatory drugs and quinazolinone-based compounds.

Research & Synthesis Fit

1 Building block for N-heterocycle synthesis
2 Validated intermediate for β-lactam & quinoline-3-carboxamide synthesis
3 Analytical derivatization agent for self-coupling diazotization
4 Distinct ortho-substitution reactivity (2-amino-6-chloro pattern)

Substituting 2-Amino-6-chlorobenzoic acid with its positional isomers, such as 2-amino-4-chlorobenzoic or 2-amino-5-chlorobenzoic acid, frequently leads to failure in achieving the desired product structure or yield. The placement of the chlorine atom at the 6-position, adjacent to the amino group, creates significant steric hindrance and electronic effects that are fundamentally different from other isomers. This specific arrangement dictates the regioselectivity of cyclization and condensation reactions, meaning that alternative isomers will often yield entirely different constitutional isomers or mixtures that are difficult to separate, compromising the efficiency and outcome of the synthesis.

Substitution Risk Assessment

Target (6-Chloro Isomer)
Substitute (5-Chloro Isomer / Analogs)
Self-coupling diazotization
Enables specific one-step nitrite detection via self-coupling in acidic media.
Reaction pathway unavailable
2-amino-5-chloro isomer does not exhibit this specific self-coupling property, leading to invalid analytical results.
Laquinimod synthesis yield
Achieves reported 82% overall yield in optimized industrial-scale 4-step synthesis.
Synthetic route collapse
Positional isomers fail to replicate the specific steric and electronic environment required for the key amidation step.
CLIC1 target engagement
Characterized binding affinity (Kd = 14.3 µM) provides a defined SAR starting point.
Absence of biochemical data
No binding affinity data for other positional isomers against human CLIC1 have been reported in BindingDB.

Regiospecific Quinazolinone Scaffold Synthesis

The synthesis of bioactive quinazolinone derivatives, a common application for substituted anthranilic acids, demonstrates the critical role of the 6-chloro position. While many substituted anthranilic acids can form these scaffolds, the steric and electronic influence of the 6-chloro group often directs the reaction to a single, desired regioisomer in high yield. In contrast, isomers like 2-amino-4-chlorobenzoic acid can lead to mixtures of products, significantly lowering the isolated yield of the target molecule and increasing purification costs.

Evidence DimensionSynthetic Yield & Regioselectivity
Target Compound DataEnables high-yield synthesis of specific regioisomers.
Comparator Or BaselineOther positional isomers (e.g., 2-amino-4-chlorobenzoic acid) which may produce isomeric mixtures.
Quantified DifferencePotentially >40% improvement in isolated yield of the desired isomer compared to less regioselective precursors.
ConditionsTypical quinazolinone synthesis via condensation and cyclization reactions.

Selecting this specific isomer can eliminate the formation of hard-to-separate byproducts, directly increasing process efficiency and reducing downstream purification costs.

Self-Coupling Diazotization
Reported
LOD 0.02 µg/mL; Linear 0.05–5.0 µg/mL
Supports simple one-step nitrite detection method
5-Chloro isomer incompatible; acidic UV conditions required

Distinct Melting Point Profile

2-Amino-6-chlorobenzoic acid exhibits a distinct melting point of 158-160 °C. This is significantly different from its common positional isomers, 2-amino-5-chlorobenzoic acid (m.p. ~201 °C) and 2-amino-4-chlorobenzoic acid (m.p. ~232 °C). This lower melting point can be advantageous in specific synthetic protocols, such as melt-phase reactions or processes where lower temperatures are required to prevent degradation of other sensitive reagents.

Evidence DimensionMelting Point (°C)
Target Compound Data158-160 °C
Comparator Or Baseline2-Amino-5-chlorobenzoic acid: ~201 °C; 2-Amino-4-chlorobenzoic acid: ~232 °C
Quantified Difference41-74 °C lower melting point than key positional isomers.
ConditionsStandard melting point determination.

This well-defined and lower melting point allows for a wider processing window and can be critical for compatibility with temperature-sensitive syntheses, preventing byproduct formation.

Laquinimod Overall Yield
Reported comparison
82% vs 70% (reported literature)
Reported ~17% relative improvement in synthetic efficiency
Industrial 4-step process; cost efficiency context

Enhanced Solubility in Polar Protic Solvents

Comprehensive solubility studies have been performed on 2-Amino-6-chlorobenzoic acid across a wide range of common laboratory and industrial solvents. At 298.15 K (25 °C), its mole fraction solubility in ethanol (1.299 x 10⁻¹) is significantly higher than its solubility in solvents like toluene (6.551 x 10⁻⁴) or water (5.320 x 10⁻⁴). This high solubility in polar protic solvents like ethanol is advantageous for homogeneous reaction conditions and simplifies workup procedures compared to less soluble analogs that may require co-solvents or higher temperatures.

Evidence DimensionMole Fraction Solubility (at 298.15 K)
Target Compound DataEthanol: 1.299 x 10⁻¹
Comparator Or BaselineWater: 5.320 x 10⁻⁴
Quantified DifferenceApproximately 244 times more soluble in ethanol than in water.
ConditionsSaturated shake-flask method at 298.15 K under atmospheric pressure.

High solubility in common process solvents like ethanol simplifies reaction setup, improves reaction kinetics, and can lead to cleaner product profiles, reducing the need for complex solvent systems.

CLIC1 Binding Affinity
Reported
Kd = 14.3 µM
Provides defined starting point for SAR studies
Isomer comparative data not available in BindingDB
Dicloxacillin Intermediate
Reported
Reaction yield ≥ 80% (≤ 10 h)
Supports reliable procurement for β-lactam synthesis
Patented method; indirect cross-study comparison
Solubility Profile
Supporting evidence
Ethanol: 0.0124 mole fraction
Informs solvent selection for process optimization
~83× higher solubility than in water at 298.15 K

Regiospecific Heterocyclic Pharmaceutical Precursor

This compound is the material of choice for syntheses where the final product's biological activity is dependent on a specific substitution pattern that can only be achieved through a regiocontrolled reaction. Its use is indicated in the development of quinazolinone-based kinase inhibitors or other APIs where isomeric purity is a regulatory and efficacy requirement.

Moderate Temperature Processing Compatibility

In multi-step syntheses involving thermally sensitive functional groups or reagents, the lower melting point of 2-Amino-6-chlorobenzoic acid compared to its isomers makes it a valuable precursor. It enables reactions to be run under milder conditions, potentially preventing thermal degradation and improving the overall yield and purity of the final product.

Ethanol-Based Process Optimization

For industrial processes designed around common, cost-effective solvents like ethanol, this compound's high solubility is a key advantage. It allows for more concentrated reaction mixtures, increasing reactor throughput and simplifying downstream processing and solvent recovery steps.

Application Selection Guide

Application
Selection Property
Validation Focus
Spectrophotometric Nitrite Assay
Self-coupling diazotization capability
LOD & linearity verification under acidic conditions
Laquinimod / Quinoline-3-carboxamide Synthesis
Industrial-scale overall yield
Process mass intensity & yield reproducibility
CLIC1 Target Probe Studies
Characterized binding affinity (Kd)
Selectivity verification against positional isomers
Crystallization & Process Development
Isomer-specific solubility data
Mixing thermodynamics & solvent screening

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

171.0087061 Da

Monoisotopic Mass

171.0087061 Da

Heavy Atom Count

11

Melting Point

159.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2148-56-3

Wikipedia

2-Amino-6-chlorobenzoic acid

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